Agn-PC-0N88DE

Description

Agn-PC-0N88DE (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): Varies by calculation method (XLOGP3: 2.15; WLOGP: 0.78; MLOGP: 1.64) .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

- Bioavailability: Moderate score of 0.55, with high gastrointestinal (GI) absorption and confirmed blood-brain barrier (BBB) permeability .

- Synthetic Accessibility: Score of 2.07, indicating a moderately complex synthesis pathway .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C for 1.33 hours . Its structural uniqueness lies in the combination of bromine, chlorine, and boronic acid moieties, enabling applications in organic synthesis and materials science.

Properties

CAS No. |

307930-85-4 |

|---|---|

Molecular Formula |

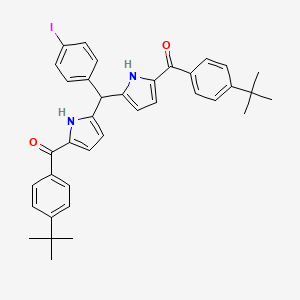

C37H37IN2O2 |

Molecular Weight |

668.6 g/mol |

IUPAC Name |

[5-[[5-(4-tert-butylbenzoyl)-1H-pyrrol-2-yl]-(4-iodophenyl)methyl]-1H-pyrrol-2-yl]-(4-tert-butylphenyl)methanone |

InChI |

InChI=1S/C37H37IN2O2/c1-36(2,3)26-13-7-24(8-14-26)34(41)31-21-19-29(39-31)33(23-11-17-28(38)18-12-23)30-20-22-32(40-30)35(42)25-9-15-27(16-10-25)37(4,5)6/h7-22,33,39-40H,1-6H3 |

InChI Key |

KGMKOBOHERDYFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=C(C=C3)I)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0N88DE involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and requirements:

Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.

Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.

Wet Chemical Method: This method uses chemical reactions in a liquid medium to synthesize the compound.

Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the polyol method due to its efficiency and scalability. The process includes the reduction of metal salts in a polyol solution, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0N88DE undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its applications in catalysis and material science.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen and hydrogen peroxide, often under elevated temperatures and pressures.

Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.

Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce metallic forms of the compound .

Scientific Research Applications

Agn-PC-0N88DE has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.

Biology: Employed in biosensors and imaging techniques for its excellent conductivity and biocompatibility.

Medicine: Investigated for its potential in drug delivery systems and antimicrobial treatments.

Industry: Utilized in the production of flexible electronics, solar cells, and transparent conductive films.

Mechanism of Action

The mechanism by which Agn-PC-0N88DE exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the transfer of electrons, thereby accelerating chemical reactions . In biological systems, it interacts with cellular components to enhance imaging and sensing capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0N88DE belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally and functionally related compounds (Table 1):

Table 1: Key Comparative Properties of this compound and Analogues

Key Findings:

Bioavailability and Permeability :

- This compound and (3-Bromo-5-chlorophenyl)boronic acid both exhibit high BBB permeability, unlike 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, which lacks this property due to its nitrogen-rich heterocyclic structure .

- This compound’s GI absorption is superior to its analogues, attributed to its balanced Log P values (1.64–2.15) compared to the more lipophilic (3-Bromo-5-chlorophenyl)boronic acid (Log P 2.30) .

Synthetic Complexity :

- This compound requires a longer reaction time (1.33 hours) and higher temperature (75°C) compared to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, synthesized at 60°C in 1 hour .

Structural and Functional Divergence :

- The boronic acid group in this compound enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, whereas nitrogen-containing analogues like 918538-05-3 are more suited for pharmaceutical intermediates .

- This compound’s lack of PAINS (pan-assay interference compounds) alerts (score: 0.0) contrasts with 918538-05-3, which triggers Brenk alerts (score: 1.0) due to reactive amine groups .

Regulatory and Safety Profiles :

- This compound carries a general "Warning" label, while 918538-05-3 has specific hazards (H315-H319-H335) due to skin and eye irritation risks .

Methodological Considerations in Comparative Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.